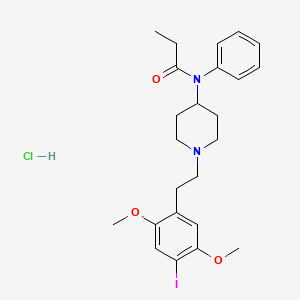
2',5'-Dimethoxy 4'-iodo fentanyl HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2C-I) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids . It is a synthetic opioid that has been regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2C-I) Fentanyl (hydrochloride) involves several steps, starting with the preparation of the precursor chemicals. The main precursors used in the synthesis of fentanyl and its analogs include N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) . The synthesis process typically involves alkylation, reductive amination, and other chemical reactions .
Industrial Production Methods
Industrial production of N-(2C-I) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions and the use of high-purity reagents to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2C-I) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(2C-I) Fentanyl (hydrochloride) can lead to the formation of various oxidized derivatives .
Scientific Research Applications
N-(2C-I) Fentanyl (hydrochloride) has several scientific research applications, including:
Mechanism of Action
N-(2C-I) Fentanyl (hydrochloride) exerts its effects by binding to the μ-opioid receptors in the central nervous system . This binding leads to the activation of the opioid receptors, resulting in analgesia, sedation, and euphoria . The compound’s high potency and rapid onset of action make it a valuable tool for studying opioid receptor interactions .
Comparison with Similar Compounds
Similar Compounds
N-(2C-I) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:
- N-(2C-N) Fentanyl (hydrochloride)
- N-(2C-T-2) Fentanyl (hydrochloride)
- N-(2C-B-FLY) Fentanyl (hydrochloride)
Uniqueness
What sets N-(2C-I) Fentanyl (hydrochloride) apart from other similar compounds is the presence of the 2’,5’-dimethoxy 4’-iodo group on the phenethylamine structure . This unique structural feature contributes to its distinct pharmacological properties and makes it a valuable compound for research and forensic applications .
Properties
Molecular Formula |
C24H32ClIN2O3 |
|---|---|
Molecular Weight |
558.9 g/mol |
IUPAC Name |
N-[1-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C24H31IN2O3.ClH/c1-4-24(28)27(19-8-6-5-7-9-19)20-11-14-26(15-12-20)13-10-18-16-23(30-3)21(25)17-22(18)29-2;/h5-9,16-17,20H,4,10-15H2,1-3H3;1H |
InChI Key |
OWIYNOYLQSTRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)I)OC)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B10819049.png)
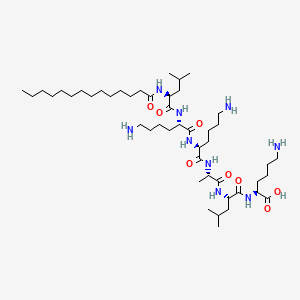
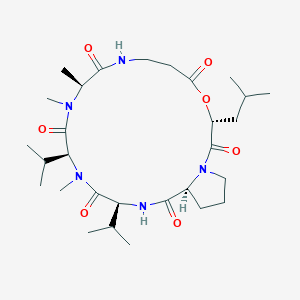
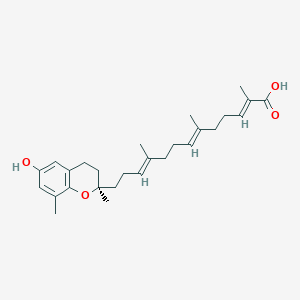
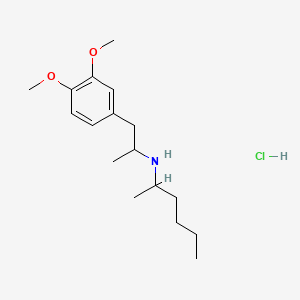

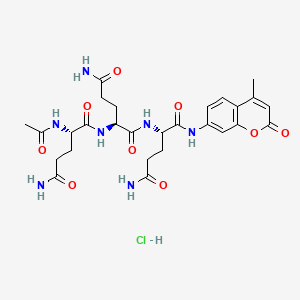
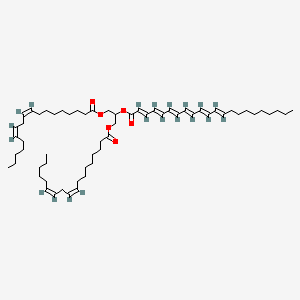
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)

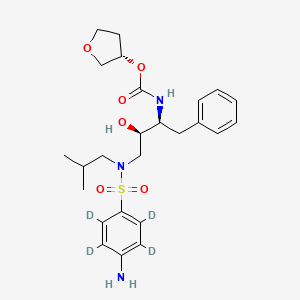
![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)
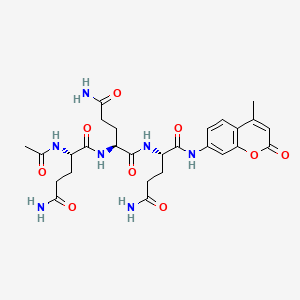
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)
